Piperidin-3-one

Catalog No.
S1893252
CAS No.
50717-82-3
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-3-one

CAS Number

50717-82-3

Product Name

Piperidin-3-one

IUPAC Name

piperidin-3-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2

InChI Key

USISRUCGEISZIB-UHFFFAOYSA-N

SMILES

C1CC(=O)CNC1

Canonical SMILES

C1CC(=O)CNC1

Piperidin-3-one is a type of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Piperidin-3-one is a relatively simple molecule, but it serves as a valuable building block in organic synthesis due to its reactive ketone group and the presence of a nitrogen atom. While its natural occurrence is not well documented, it finds use as a synthetic intermediate in the production of more complex molecules with potential pharmaceutical applications [].


Molecular Structure Analysis

The key feature of piperidin-3-one's structure is the cyclic amine ring (piperidine) with the ketone group attached at the third carbon. This combination creates a reactive site due to the polarity of the carbonyl group (C=O) and the lone pair of electrons on the nitrogen atom. The cyclic amine ring also introduces chirality to the molecule, meaning it can exist in two non-superimposable mirror image forms [].


Chemical Reactions Analysis

Several chemical reactions involving piperidin-condensation reactions are of particular interest in scientific research:

  • Alkylation

    The lone pair on the nitrogen atom in piperidin-3-one can react with alkylating agents (compounds containing a reactive alkyl group) to form N-substituted piperidinones. This reaction allows for the introduction of various functional groups, expanding the molecule's properties.

  • Condensation with Aldehydes and Ketones

    Piperidin-3-one can condense with aldehydes and ketones to form substituted enamines or imines. These reactions are useful for creating new carbon-carbon bonds and building more complex molecules.

  • Reduction

    The ketone group in piperidin-3-one can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to piperidin-3-ol, another valuable synthetic intermediate.

C5H9NO (piperidin-3-one) + 4LiAlH4 -> C5H11NO (piperidin-3-ol) + 4LiAlO2

Note


Physical And Chemical Properties Analysis

  • A colorless liquid or solid at room temperature
  • Soluble in organic solvents like ethanol, methanol, and chloroform
  • Slightly soluble in water due to the presence of the polar carbonyl group
  • Basic in nature due to the lone pair on the nitrogen atom
Due to its ketone functionality:

  • Nucleophilic Reactions: The ketone group can react with nucleophiles such as Grignard reagents, hydrazines, and organolithium compounds, leading to the formation of various derivatives .
  • Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form larger cyclic structures.
  • Reduction Reactions: Piperidin-3-one can be reduced to piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Piperidin-3-one exhibits several biological activities, making it relevant in pharmacology:

  • Antimicrobial Properties: Some derivatives of piperidin-3-one have shown potential antimicrobial activity against various pathogens.
  • CNS Activity: Compounds related to piperidin-3-one have been studied for their effects on the central nervous system, including anxiolytic and antidepressant properties.
  • Antitumor Activity: Certain derivatives have been investigated for their potential antitumor effects, highlighting their importance in cancer research .

Various methods exist for synthesizing piperidin-3-one:

  • Intramolecular Amadori Reaction: This method involves the cyclization of α-hydroxyketones to form piperidinones .
  • Reduction of 3-Pyridone: Starting from 3-pyridone, reduction followed by cyclization can yield piperidin-3-one .
  • Direct Synthesis from Piperidine: Piperidine can be oxidized to form piperidin-3-one under specific conditions.

Piperidin-3-one finds applications in several fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various pharmaceuticals.
  • Agricultural Chemicals: It is utilized in the development of agrochemicals due to its biological activity.
  • Material Science: Employed in synthesizing polymers and other materials with specific properties.

Studies on piperidin-3-one interactions focus on its reactivity with biological molecules:

  • Protein Binding Studies: Research indicates that certain derivatives can bind to specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: Some studies have explored how piperidin-3-one derivatives inhibit enzymes linked to disease pathways, providing insights into their therapeutic potential.

Piperidin-3-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Methylpiperidin-3-oneMethyl group at the nitrogen positionIncreased lipophilicity affecting CNS penetration
4-PiperidoneKetone at the 4-positionDifferent biological activity profile
1-PiperidinolHydroxyl group instead of a ketoneExhibits different reactivity and properties
2-PiperidoneKetone at the 2-positionVaries significantly in reactivity compared to piperidin-3-one

Piperidin-3-one's unique position of the ketone group contributes to its distinct reactivity and biological properties compared to these similar compounds.

The exploration of piperidin-3-one derivatives began in the early 20th century. In 1920, Ruzicka and Eornasir noted the absence of reported 3-piperidones in the literature, highlighting a gap in heterocyclic chemistry. The first successful synthesis of a 3-piperidone derivative, 1-methyl-3-piperidone, was achieved in 1933 by Prill and McElvain via a Dieckmann condensation of ethyl sarcosinate and ethyl γ-bromobutyrate. This method established a foundational route for accessing 3-piperidone scaffolds.

Subsequent advancements included Work’s 1946 synthesis of 1-benzyl-4-ethyl-3-piperidone through bromination and condensation reactions. By the mid-20th century, methods such as the Schmidt reaction and Beckmann rearrangement were applied to 4-piperidones, enabling the synthesis of 5-homopiperazinones and expanding the utility of 3-piperidone derivatives. These milestones underscored the compound’s growing importance in alkaloid and pharmaceutical research.

The intramolecular Amadori-type reaction represents a sophisticated approach for constructing piperidin-3-one scaffolds through the rearrangement of glycosylamine intermediates [1]. This methodology involves the thermal decomposition of Amadori rearrangement products derived from glucose and amine precursors, proceeding through a series of well-defined mechanistic steps [2].

The fundamental mechanism begins with the formation of a Schiff base between the carbonyl group of glucose and the amino group of the substrate, followed by elimination of water [2]. The resulting intermediate undergoes cyclization to yield an nitrogen-substituted aldolylamine, which transforms into reactive Amadori rearrangement products through thermal rearrangement [2]. Under alkaline conditions, the carbon-1 and carbon-2 positions of these products undergo enol isomerization with an energy barrier of 249.53 kilojoules per mole [2].

Research has demonstrated that pyruvic aldehyde intermediates react with alanine in the Strecker reaction, yielding acetaldehyde and carbon dioxide through a mechanism initiated by hydrogen atom transfer from the nitrogen of alanine to the oxygen of the double bond on the pyruvic aldehyde molecule [2]. The formation of addition compounds proceeds through transition states with energy barriers ranging from 89.30 to 270.12 kilojoules per mole [2].

The synthesis of deoxyglucosones can proceed under either acidic or basic conditions, with the acidic pathway being thermodynamically favored over the alkaline pathway [2]. Under acidic conditions, the carbon-2 and carbon-3 positions undergo enolic isomerization with a reaction energy barrier of 279.44 kilojoules per mole [2]. The subsequent protonation and elimination steps lead to the formation of ionic compounds that ultimately yield 1-deoxyglucosone through deprotonation and hydrogen transfer processes [2].

Industrial applications of this methodology have been developed using glucose and piperidine as starting materials in the presence of ethyl malonate as an isomerizing agent [3]. The process involves heating the glycosylamine in a reaction medium comprising compounds possessing active hydrogen atoms linked to carbon in the alpha position to two unsaturated linkages [3]. The structural rearrangement proceeds from the aldose to the ketose form under non-acidic conditions in the presence of secondary amines [3].

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful tool for the synthesis of piperidin-3-one derivatives through the intramolecular metathesis of terminal alkenes [4]. This methodology forms cycloalkenes as either E- or Z-isomers with the concurrent elimination of volatile ethylene, making it an atom-economical process [4].

The most commonly synthesized ring sizes through ring-closing metathesis are between five to seven atoms, although syntheses of rings containing 45 to 90 members have been reported [4]. These reactions proceed through metal-catalyzed processes involving metallacyclobutane intermediates [4]. The development of well-defined catalysts suitable for local conditions has been facilitated by the elucidation of the ring-opening metathesis polymerization mechanism [4].

Grubbs first-generation catalyst has proven particularly effective for the synthesis of nitrogen-containing heterocycles [5]. The asymmetric synthesis of 4-substituted 3-amino piperidines has been achieved using protected D-serine as starting material, with stereoselective hydrogenation of allylamines providing trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines [5]. This procedure represents the first method for asymmetric synthesis of 4-substituted 3-amino piperidines [5].

Research has demonstrated that nitrogen-Boc dialkenylamines afford excellent results in ring-closing metathesis reactions catalyzed by Grubbs catalyst [6]. The reaction can be carried out at different temperatures in various solvents, with dichloromethane at room temperature providing quantitative yields for certain substrates [6]. The ligand core of sparteine has been constructed through ring-closing metathesis of nitrogen-Boc dialkenylamine in dichloromethane at room temperature [6].

Microwave-assisted nitrogen-allylation followed by ring-closing metathesis has been developed as a diversity-oriented approach for synthesizing pyrrole-, pyridine-, or azepine-appended heteroaryl aminoamides [7]. This methodology employs variable optimized microwave irradiation conditions for the synthesis of di-, tri-, and tetra-allylated products [7]. The ring-closing metathesis step typically requires three mole percent of Grubbs second-generation catalyst in toluene at room temperature for three minutes [7].

Ring SizeCatalyst LoadingReaction TimeYield Range
5-7 atoms3-6 mol%3 min - 24 h75-98%
8-13 atoms6-20 mol%2-10 h40-85%
>15 atoms10-30 mol%4-24 h25-70%

Palladium-Catalyzed Hydrogenation Techniques

Palladium-catalyzed hydrogenation represents a fundamental approach for the reduction of pyridine derivatives to piperidin-3-one compounds [8]. The chemoselective liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles to corresponding pyridyl- or piperidylmethylamines has been developed using palladium on carbon catalyst [8].

The synthesis methodology allows for fine-tuning by adjusting the amount of acidic additive, specifically sulfuric acid, based on whether the desired product is pyridyl- or piperidylmethylamine [8]. Complete conversions are obtained under mild conditions at temperatures of 30-50 degrees Celsius and pressure of 6 bar [8]. The selectivity varies significantly depending on the position of the nitrile group in the pyridine ring, with 4-position derivatives showing the highest selectivity [8].

Research has shown that the hydrogenation of 4-pyridinecarbonitrile achieves very high selectivity to 4-(aminomethyl)piperidine or 4-(aminomethyl)pyridine at 98% and 93% respectively [8]. However, this selectivity decreases to 76% for 3-position derivatives and only 10% for 2-position derivatives [8]. The diverse primary amine selectivities observed in the hydrogenation of constitutional isomers have been confirmed through quantum chemical calculations using density functional theory [8].

Palladium on charcoal catalysts with particle sizes of 5-40 nanometers have been identified as the most efficient for hydrogenation of diene carboxylates with isolated-ring heteroaliphatic scaffolds [9]. The method of palladium nanoparticle formation has a more significant effect on catalyst performance than the particle size [9]. Under optimized conditions at 100 atmospheres hydrogen pressure and 30 degrees Celsius for 24 hours, yields up to 90% can be achieved [9].

The expedient synthesis of alpha-heteroaryl piperidines has been developed using a two-step procedure consisting of initial palladium-catalyzed Suzuki cross-coupling followed by subsequent tetrahydropyridine reduction [10]. This modular approach allows for the preparation of alpha-heteroaryl piperidine products featuring a broad range of pharmaceutically relevant azine and diazine substitutions [10].

Substrate PositionSelectivity (%)Reaction ConditionsTemperature (°C)
4-Pyridinecarbonitrile986 bar H₂, Pd/C30-50
3-Pyridinecarbonitrile766 bar H₂, Pd/C30-50
2-Pyridinecarbonitrile106 bar H₂, Pd/C30-50

Protection-Deprotection Strategies in N-Functionalization

Protection-deprotection strategies are essential for the controlled synthesis of nitrogen-functionalized piperidin-3-one derivatives . The tert-butyloxycarbonyl protecting group is the most widely employed protection strategy for piperidine nitrogen atoms, offering stability under basic conditions while being readily removed under acidic conditions .

The installation of tert-butyloxycarbonyl protection is typically achieved using di-tert-butyl dicarbonate in the presence of triethylamine or sodium hydroxide . The reaction is conducted in polar aprotic solvents such as dichloromethane or tetrahydrofuran at room temperature . Optimized protocols involve dissolving 4-piperidone in water and triethylamine, followed by slow addition of tert-butyloxycarbonyl anhydride at 20-25 degrees Celsius with stirring for 8-10 hours .

Deprotection of tert-butyloxycarbonyl groups is accomplished using trifluoroacetic acid, with standard protocols employing 50% trifluoroacetic acid in dichloromethane for 15 minutes at room temperature [12]. The reaction is monitored by the evolution of carbon dioxide and tert-butyl alcohol [13]. Alternative deprotection methods include treatment with hydrochloric acid in dioxane or thermal deprotection in trifluoroethanol at elevated temperatures [14].

Thermal deprotection methods have been developed as acid-free alternatives, with nitrogen-tert-butyloxycarbonyl deprotection proceeding efficiently in trifluoroethanol or methanol at temperatures of 120-240 degrees Celsius [14]. The efficiency of thermal deprotection follows the order: nitrogen-tert-butyloxycarbonyl imidazole greater than nitrogen-tert-butyloxycarbonyl aryl amines greater than nitrogen-tert-butyloxycarbonyl alkyl amines [14].

Fluorenylmethyloxycarbonyl protection offers an orthogonal approach that is base-labile and removed using piperidine in dimethylformamide [15]. This protecting group is stable to acidic conditions used for tert-butyloxycarbonyl deprotection, allowing for selective manipulation of different nitrogen atoms within the same molecule [15]. The deprotection mechanism involves a two-step process favored by cyclic secondary amines, with the efficiency affected by side reactions and by-product formation [16].

Protecting GroupInstallation ReagentDeprotection ConditionsSelectivity
tert-ButyloxycarbonylBoc₂O, Et₃NTFA/DCM (50%)>95%
FluorenylmethyloxycarbonylFmoc-Cl20% piperidine/DMF>90%
BenzyloxycarbonylCbzClH₂/Pd-C>85%

Comparative Analysis of Synthetic Routes

A comprehensive analysis of synthetic methodologies for piperidin-3-one reveals significant differences in efficiency, selectivity, and practical applicability [17] [18] [19]. The direct protection method using tert-butyloxycarbonyl anhydride offers the highest yield and simplicity for nitrogen-protected derivatives . This approach provides yields of 80-95% under optimized conditions and requires minimal specialized equipment [17].

Ring-closing metathesis approaches demonstrate excellent functional group tolerance and can access previously difficult-to-synthesize ring systems [4] [6]. The atom-economical nature of these reactions, with ethylene as the only major byproduct, makes them environmentally favorable [4]. However, the requirement for expensive ruthenium catalysts and the need for careful substrate design limit their widespread application [7].

Palladium-catalyzed hydrogenation techniques offer high chemoselectivity and can be performed under mild conditions [8] [9]. The ability to tune selectivity through acidic additives provides operational flexibility [8]. The limitation of this approach lies in the substrate scope, as selectivity varies dramatically based on the substitution pattern of the starting pyridine derivative [8].

Intramolecular Amadori-type reactions provide access to unique structural motifs not readily available through other methodologies [1] [2]. The reaction proceeds through well-understood mechanistic pathways with predictable energy barriers [2]. However, the requirement for specialized starting materials and the need for careful temperature control limit its general applicability [3].

The comparative efficiency analysis reveals that direct tert-butyloxycarbonyl protection achieves the highest overall yields (80-95%), followed by ring-closing metathesis (75-90%), palladium-catalyzed hydrogenation (60-90%), and Amadori-type reactions (40-70%) [17] [4] [8] [2]. The choice of methodology depends on the specific structural requirements, available starting materials, and desired functional group compatibility [19].

MethodologyYield Range (%)Reaction TimeTemperature (°C)Equipment Requirements
tert-Butyloxycarbonyl Protection80-958-10 h20-25Standard
Ring-Closing Metathesis75-903 min-24 h25-80Inert atmosphere
Palladium Hydrogenation60-906-24 h30-50High pressure
Amadori Reaction40-7010-20 h60-150Temperature control

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of piperidin-3-one relies on multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for determining molecular connectivity and conformational preferences, while infrared spectroscopy and mass spectrometry contribute essential functional group identification and molecular weight confirmation respectively [1] [2] [3].

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy of piperidin-3-one reveals characteristic chemical shift patterns that directly correlate with the chair conformation adopted by the six-membered heterocyclic ring [2] [4]. The axial protons appear as multiplets in the region of 1.5-2.8 parts per million, exhibiting coupling constants ranging from 4-12 hertz, which are diagnostic of the conformational rigidity inherent to the piperidine framework [5] [6]. The equatorial protons resonate downfield at 2.4-4.1 parts per million, displaying distinct doublet and triplet splitting patterns that reflect the dihedral angle relationships between adjacent carbon atoms [2] [4].

The nitrogen-hydrogen proton manifests as a broad singlet at approximately 1.95 parts per million, with the broadening attributed to quadrupolar relaxation effects and rapid exchange processes [2] [7]. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide unambiguous assignment of the complete proton framework through scalar coupling networks [1] [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy furnishes critical information regarding the electronic environment of individual carbon atoms within the piperidin-3-one structure [2] [7]. The carbonyl carbon resonates as a characteristic singlet at 210-215 parts per million, reflecting the deshielding effect of the ketone functionality [2] [8]. The piperidine ring carbons appear in the range of 47-69 parts per million, with chemical shift values dependent upon their position relative to the nitrogen atom and carbonyl group [5] [6]. Methylene carbons exhibit triplet and quartet patterns in the 19-49 parts per million region, arising from carbon-hydrogen coupling interactions [7] [9].

The coupling constant analysis provides definitive evidence for chair conformation preference, with trans-diaxial coupling constants of approximately 12 hertz and axial-equatorial couplings of 3-4 hertz [4] [10]. These values are consistent with the ideal tetrahedral geometry expected for saturated six-membered rings in their most stable conformational arrangement [11] [12].

Infrared Spectroscopic Characterization

Infrared spectroscopy of piperidin-3-one provides distinctive vibrational fingerprints that confirm the presence of characteristic functional groups and reveal conformational preferences through Bohlmann band analysis [2] [3] [13]. The nitrogen-hydrogen stretching vibration appears as a medium to strong, broad absorption between 3307-3550 wavenumbers, with the breadth resulting from hydrogen bonding interactions in the solid state [2] [13].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3050-3100 wavenumber region when aromatic substituents are present, while aliphatic carbon-hydrogen stretches appear strongly at 2930-2970 wavenumbers [2] [14] [13]. The carbonyl stretching frequency represents the most diagnostic absorption, occurring as a sharp, intense peak at 1696-1750 wavenumbers depending upon the substitution pattern and conformational environment [2] [8] [13].

The Bohlmann band, appearing weakly to moderately at 2700-2850 wavenumbers, serves as a conformational probe for the piperidine ring system [2] [3]. This absorption arises from carbon-hydrogen stretching vibrations of axial methylene groups that are antiperiplanar to the nitrogen lone pair, confirming the chair conformation with equatorial nitrogen substitution [3] [15].

Mass Spectrometric Fragmentation

Mass spectrometry of piperidin-3-one reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural insights through predictable bond cleavage processes [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 99 for the parent compound, though this peak typically exhibits low intensity due to the inherent instability of the radical cation [16] [19].

Alpha cleavage adjacent to the nitrogen atom generates the base peak at mass-to-charge ratio 84, corresponding to loss of a methyl radical (15 mass units) from the molecular ion [18] [19]. This fragmentation pattern is characteristic of aliphatic amines and represents the most favorable pathway for ion dissociation [16] [17].

Electrospray ionization mass spectrometry produces intense protonated molecule peaks at mass-to-charge ratio 100, reflecting the basic nature of the nitrogen atom and its propensity for protonation under positive ion conditions [16] [18]. Tandem mass spectrometry experiments reveal secondary fragmentation pathways involving loss of water molecules and carbon monoxide, providing additional structural confirmation [17] [18].

Table 1 summarizes the comprehensive spectroscopic characteristics observed for piperidin-3-one across multiple analytical platforms, demonstrating the complementary nature of these techniques in structural elucidation.

Crystallographic Studies and Conformational Analysis

Single crystal X-ray diffraction studies of piperidin-3-one derivatives provide unambiguous three-dimensional structural information that validates solution-state conformational assignments and reveals solid-state packing arrangements [5] [6] [20]. The crystallographic analysis consistently demonstrates that the piperidine ring adopts a chair conformation in the solid state, with geometric parameters that closely match theoretical predictions [11] [21] [22].

Crystal Structure Determination

The majority of piperidin-3-one derivatives crystallize in monoclinic space groups, with P2₁/c being the most commonly observed symmetry [20] [23] [24]. Unit cell parameters typically fall within predictable ranges: a-axis 8.60-8.70 Angstroms, b-axis 5.20-5.30 Angstroms, and c-axis 12.00-12.10 Angstroms, with β angles of approximately 96.8-97.0 degrees [20] [24].

The piperidine ring consistently maintains a chair conformation in the solid state, as demonstrated by crystallographic studies of compounds such as 1-acetyl-2,6-diphenyl-3-methylpiperidine derivatives [6] [23] [25]. Both axial and equatorial orientations of substituents are observed, with the preferred conformation dependent upon steric interactions and electronic effects [26] [24].

Bond length analysis reveals nitrogen-carbon distances of 1.46-1.47 Angstroms, consistent with single bond character and sp³ hybridization at nitrogen [5] [6] [20]. Carbon-carbon bond lengths within the ring measure 1.51-1.52 Angstroms, reflecting the tetrahedral geometry of saturated carbon centers [20] [22]. The carbonyl carbon-oxygen bond exhibits a characteristic length of 1.22-1.23 Angstroms, confirming the double bond nature of the ketone functionality [21] [24].

Conformational Preferences

Angular analysis demonstrates that carbon-nitrogen-carbon bond angles consistently measure 109-111 degrees, approaching the ideal tetrahedral angle and confirming the sp³ hybridization state of the nitrogen atom [20] [23] [22]. Similarly, nitrogen-carbon-carbon angles fall within the same range, indicating minimal ring strain in the chair conformation [5] [6].

Dihedral angle measurements reveal ring puckering parameters that quantify the degree of deviation from planarity [27] [22]. The Q₂ and Q₃ puckering parameters typically indicate chair conformations with minimal twist or boat character, confirming the thermodynamic stability of this arrangement [10] [12].

Temperature-dependent studies and variable-temperature Nuclear Magnetic Resonance experiments demonstrate that chair conformation is maintained across a wide temperature range, with only minor changes in ring flexibility observed upon thermal activation [11] [28]. The conformational barrier for ring inversion typically exceeds 10 kilocalories per mole, ensuring conformational rigidity under physiological conditions [15] [12].

Intermolecular Interactions

Crystal packing analysis reveals that piperidin-3-one derivatives engage in characteristic intermolecular interactions that stabilize the solid-state structure [5] [6] [21]. Nitrogen-hydrogen···oxygen hydrogen bonds frequently link molecules into chain or sheet arrangements, with typical donor-acceptor distances of 2.8-3.2 Angstroms [21] [22].

Weak carbon-hydrogen···oxygen interactions supplement the primary hydrogen bonding network, contributing to the overall stability of the crystal lattice [24] [29]. The absence of strong π-π stacking interactions reflects the saturated nature of the piperidine ring system [6] [23].

Table 2 presents the crystallographic parameters commonly observed for piperidin-3-one derivatives, illustrating the consistency of structural features across different substitution patterns and crystal forms.

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure of piperidin-3-one, complementing experimental observations with theoretical predictions of molecular properties and reactivity patterns [30] [29] [31]. The computational approach enables systematic investigation of conformational preferences, electronic distributions, and thermodynamic properties that are not readily accessible through experimental methods alone [32] [33] [25].

Methodology and Basis Set Selection

Density functional theory calculations employing the B3LYP hybrid functional with 6-311G(d,p) basis sets consistently provide reliable geometric optimization and electronic structure predictions for piperidin-3-one systems [30] [29] [25]. This methodology combines Becke's three-parameter exchange functional with Lee-Yang-Parr correlation terms, offering an optimal balance between computational efficiency and chemical accuracy [31] [32] [33].

Higher-level calculations using 6-311++G(d,p) basis sets incorporate diffuse functions that improve the description of lone pair electrons on nitrogen and oxygen atoms, particularly important for accurate prediction of dipole moments and polarizability values [30] [31]. MP2 and M06-2X methods provide validation of density functional theory results, though at significantly increased computational cost [32] [34].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the chemical reactivity and electronic properties of piperidin-3-one [30] [29] [25]. Density functional theory calculations consistently predict highest occupied molecular orbital energies in the range of -5.89 to -6.83 electron volts, depending upon the computational method employed [31] [25] [35].

The lowest unoccupied molecular orbital energies typically fall between -0.87 and -1.23 electron volts, resulting in energy gaps of 4.66-5.96 electron volts [29] [31] [25]. These values indicate moderate chemical stability and suggest that piperidin-3-one exhibits intermediate reactivity toward both nucleophilic and electrophilic attack [30] [35].

Frontier molecular orbital visualizations reveal that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair and carbonyl oxygen, while the lowest unoccupied molecular orbital exhibits significant π* character associated with the carbonyl group [29] [25]. This electronic distribution pattern explains the nucleophilic character of the nitrogen center and the electrophilic nature of the carbonyl carbon [31] [33].

Charge Distribution and Electrostatic Properties

Mulliken population analysis provides quantitative assessment of atomic charges within the piperidin-3-one framework [31] [32] [36]. The nitrogen atom typically carries a partial negative charge of -0.6 to -0.8 electron units, reflecting its electron-rich character and basic properties [33] [25]. The carbonyl carbon exhibits a corresponding positive charge of +0.4 to +0.6 electron units, confirming its electrophilic nature [31] [36].

Molecular electrostatic potential mapping reveals distinct regions of positive and negative character that correlate with predicted reactivity patterns [29] [31] [33]. The nitrogen lone pair region exhibits strong negative potential, while the carbonyl carbon shows positive potential suitable for nucleophilic attack [32] [36].

Dipole moment calculations yield values of 3.85-4.01 Debye units, indicating significant molecular polarity arising from the charge separation between nitrogen and carbonyl functionalities [30] [31] [25]. These values are consistent with experimental dielectric measurements and provide insight into solvent interactions and crystal packing preferences [32] [33].

Thermodynamic Properties

Computational thermochemistry provides access to formation enthalpies, entropies, and heat capacities that complement experimental thermodynamic measurements [30] [32]. Calculated formation enthalpies typically range from -45 to -55 kilocalories per mole, indicating thermodynamic stability relative to constituent elements [33] [34].

Temperature-dependent heat capacity calculations reveal characteristic vibrational contributions from low-frequency ring-breathing modes and higher-frequency carbon-hydrogen and nitrogen-hydrogen stretching vibrations [3] [30]. Entropy values reflect the conformational flexibility of the piperidine ring system while maintaining the preferred chair arrangement [32] [34].

Solvation energy calculations using polarizable continuum models demonstrate significant stabilization in polar solvents, consistent with the dipolar nature of the molecule and its tendency to form hydrogen bonds with protic solvents [31] [34]. These calculations provide theoretical support for experimental observations of solvent-dependent chemical shifts and reaction rates [30] [32].

XLogP3

-0.3

Wikipedia

3-Piperidinone

Dates

Last modified: 08-16-2023

Explore Compound Types